7-O-Acetyl Ursodeoxycholic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is a biochemical compound with the molecular formula C27H44O5 and a molecular weight of 448.64 g/mol . It is a derivative of ursodeoxycholic acid, a bile acid found in the human body. This compound is primarily used in research settings, particularly in the fields of proteomics and bile acid synthesis.
Mechanism of Action
Target of Action
It is related to ursodeoxycholic acid (udca), which is a naturally-occurring bile acid and has been used to treat liver disease .
Mode of Action
It’s known that udca works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .
Biochemical Pathways
Result of Action
A related compound, udcme-z-dha, has been shown to cause cell cycle arrest, and induce ros as well as mitochondrial membrane potential (mmp) loss, which may activate autophagy and in turn lead to apoptosis .
Biochemical Analysis
Biochemical Properties
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is involved in various biochemical reactions, particularly in the preparation of bile acids and 3β-Ursodeoxycholic Acid . It interacts with several enzymes and proteins, including lipase-based biocatalysts, which facilitate its transesterification with methyl acetoacetate . These interactions are essential for the synthesis of bile acid derivatives, which have significant implications in metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in bile acid synthesis, thereby impacting the overall metabolic flux within cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in the preparation of bile acids, interacting with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) to facilitate the oxidation of hydroxyl groups. These interactions lead to the formation of bile acid derivatives, which play a crucial role in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to variations in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic processes, while higher doses may lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bile acid synthesis. It interacts with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) and other cofactors to facilitate the oxidation of hydroxyl groups and the formation of bile acid derivatives. These interactions are essential for maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments, thereby affecting its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . These localization mechanisms are essential for its role in metabolic processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. One common method includes the use of acetic anhydride and a catalyst such as pyridine to acetylate the hydroxyl group at the 7th position of ursodeoxycholic acid. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its application in research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group, potentially converting it back to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of ursodeoxycholic acid, which can be further utilized in biochemical research and pharmaceutical applications .
Scientific Research Applications
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of bile acids and other complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential therapeutic effects.
Industry: It is utilized in the development of new pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications.
Lithocholic Acid: A bile acid with distinct biological activities.
Uniqueness
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. These modifications enhance its stability and solubility, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBQFRZSVOFFB-HGDNJWNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.